4-Bromo-1-methyl-2-phenoxybenzene
Description
4-Bromo-1-methyl-2-phenoxybenzene is a substituted aromatic compound featuring a benzene ring with three distinct substituents: a bromine atom at the 4-position, a methyl group at the 1-position, and a phenoxy group (OPh) at the 2-position. This structural arrangement confers unique electronic and steric properties, making it a valuable intermediate in organic synthesis, particularly in pharmaceuticals, agrochemicals, and materials science. The bromine atom enhances reactivity for cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig), while the methyl and phenoxy groups influence solubility and regioselectivity in subsequent transformations.
Properties
Molecular Formula |
C13H11BrO |
|---|---|
Molecular Weight |
263.13 g/mol |
IUPAC Name |
4-bromo-1-methyl-2-phenoxybenzene |
InChI |
InChI=1S/C13H11BrO/c1-10-7-8-11(14)9-13(10)15-12-5-3-2-4-6-12/h2-9H,1H3 |
InChI Key |
RUPZRQFTQRQTHI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)Br)OC2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogs
The following table summarizes key structural analogs of 4-Bromo-1-methyl-2-phenoxybenzene, highlighting differences in substituents, positions, and properties:
Physical and Chemical Properties
- Electron-Donating vs. Withdrawing Effects: The phenoxy group in the target compound is electron-donating, activating the ring for electrophilic substitution. In contrast, analogs like 4-Bromo-1-fluoro-2-methoxybenzene (with fluorine) exhibit reduced reactivity due to electron withdrawal .
- Solubility: Ethoxy-substituted derivatives (e.g., 4-Bromo-2-(2-methoxyethoxy)-1-methylbenzene) show improved solubility in polar solvents compared to the phenoxy variant .
- Melting Points : Brominated aromatics with bulky groups (e.g., benzyloxy) generally exhibit higher melting points due to increased molecular rigidity .
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